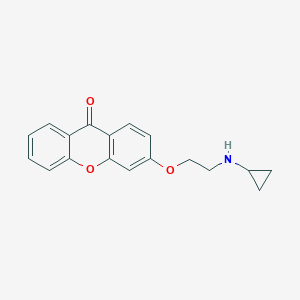
3-(2-(Cyclopropylamino)ethoxy)xanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Cyclopropylamino)ethoxy)xanthone, also known as CPEX, is a xanthone derivative that has been extensively studied for its potential therapeutic applications. CPEX has been found to exhibit significant biological activity, making it a promising compound for further research and development.
Wirkmechanismus
The mechanism of action of 3-(2-(Cyclopropylamino)ethoxy)xanthone is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the protection against oxidative stress and neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-(Cyclopropylamino)ethoxy)xanthone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-(Cyclopropylamino)ethoxy)xanthone. One area of interest is the development of this compound analogs with improved pharmacokinetic and toxicity profiles. Another potential direction is the investigation of this compound's effects on other signaling pathways involved in various diseases. Additionally, the potential use of this compound in combination with other drugs for synergistic effects is an area of interest for future research.
Synthesemethoden
The synthesis of 3-(2-(Cyclopropylamino)ethoxy)xanthone involves the reaction of 2-aminoethanol with 3-bromo-9H-xanthen-9-one, followed by the addition of cyclopropylamine. This reaction yields this compound as a white crystalline solid with a melting point of 184-186°C.
Wissenschaftliche Forschungsanwendungen
3-(2-(Cyclopropylamino)ethoxy)xanthone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a common factor in many diseases, and this compound has been found to have anti-inflammatory effects in both in vitro and in vivo studies. In neurodegenerative disease research, this compound has been found to protect against oxidative stress and neuronal death in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
156497-45-9 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
3-[2-(cyclopropylamino)ethoxy]xanthen-9-one |
InChI |
InChI=1S/C18H17NO3/c20-18-14-3-1-2-4-16(14)22-17-11-13(7-8-15(17)18)21-10-9-19-12-5-6-12/h1-4,7-8,11-12,19H,5-6,9-10H2 |
InChI-Schlüssel |
JIJNTAROWYGSCC-UHFFFAOYSA-N |
SMILES |
C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Kanonische SMILES |
C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Synonyme |
3-(2-(cyclopropylamino)ethoxy)xanthone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



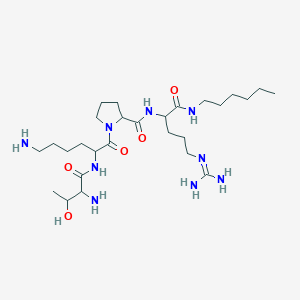
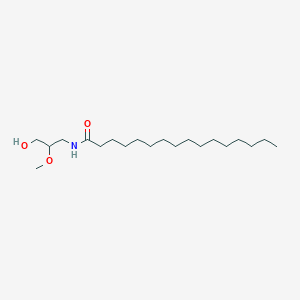
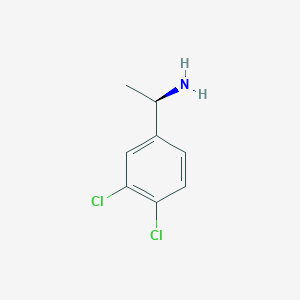



![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)

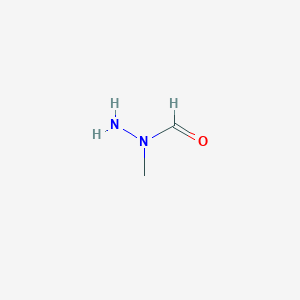
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
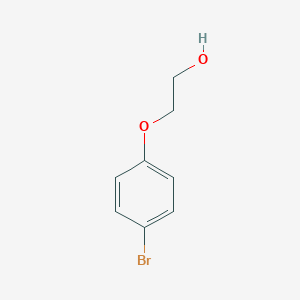

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)